molecular formula C22H17F4N3O6 B12384496 10NH2-11F-Camptothecin (TFA)

10NH2-11F-Camptothecin (TFA)

Cat. No.: B12384496
M. Wt: 495.4 g/mol
InChI Key: YCQPWZBYHVNXEP-BDQAORGHSA-N
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Preparation Methods

The synthesis of 10NH2-11F-Camptothecin (TFA) involves several steps, starting from CamptothecinThe reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure the desired modifications are achieved .

In industrial production, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

10NH2-11F-Camptothecin (TFA) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of reduced analogs .

Scientific Research Applications

10NH2-11F-Camptothecin (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

10NH2-11F-Camptothecin (TFA) exerts its effects by inhibiting the enzyme DNA topoisomerase I. This enzyme is essential for DNA replication and transcription. By binding to the topoisomerase I-DNA complex, 10NH2-11F-Camptothecin (TFA) stabilizes the complex and prevents the re-ligation of the DNA strand, leading to DNA damage and apoptosis .

Comparison with Similar Compounds

10NH2-11F-Camptothecin (TFA) is unique due to the presence of the 10NH2 and 11F groups, which enhance its biological activity and specificity. Similar compounds include:

These compounds share a similar mechanism of action but differ in their chemical structure and specific applications .

Properties

Molecular Formula

C22H17F4N3O6

Molecular Weight

495.4 g/mol

IUPAC Name

(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H16FN3O4.C2HF3O2/c1-2-20(27)12-5-16-17-10(3-9-4-14(22)13(21)6-15(9)23-17)7-24(16)18(25)11(12)8-28-19(20)26;3-2(4,5)1(6)7/h3-6,27H,2,7-8,22H2,1H3;(H,6,7)/t20-;/m0./s1

InChI Key

YCQPWZBYHVNXEP-BDQAORGHSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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